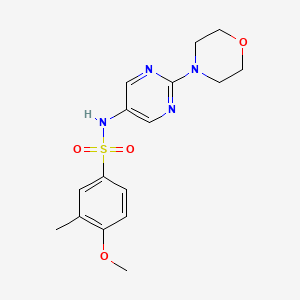

4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-methoxy-3-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-12-9-14(3-4-15(12)23-2)25(21,22)19-13-10-17-16(18-11-13)20-5-7-24-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLGJZVQGGCLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include primary or secondary amines.

Substitution: Products vary depending on the substituents introduced.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, this compound exhibits potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, derivatives of this compound are explored for their potential as anticancer agents. The pyrimidine ring is a common motif in many drugs, and its presence in this compound suggests possible interactions with DNA or enzymes involved in cell proliferation.

Industry

Industrially, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to disrupt essential biological pathways in plants and fungi.

Mécanisme D'action

The mechanism of action of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the inhibition of folic acid synthesis. This results in the disruption of DNA synthesis and bacterial growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methoxy-3-methylbenzenesulfonamide: Lacks the pyrimidine and morpholine groups, resulting in different biological activities.

N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, which may affect its reactivity and biological properties.

4-methoxy-3-methyl-N-(pyrimidin-5-yl)benzenesulfonamide: Lacks the morpholine group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The uniqueness of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the morpholine and pyrimidine rings enhances its potential as a versatile compound in various applications.

Activité Biologique

4-Methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is , with a molecular weight of approximately 318.39 g/mol. The compound features a methoxy group, a morpholine ring, and a benzenesulfonamide moiety, which contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Tubulin Inhibition : Similar to other benzenesulfonamide derivatives, it is hypothesized that this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

- STAT3 Pathway Modulation : Evidence suggests that compounds with similar structures can inhibit the phosphorylation of STAT3, a transcription factor involved in tumor proliferation and survival.

In Vitro Studies

A study on related compounds demonstrated significant inhibitory effects against various cancer cell lines:

- A549 (lung cancer) : IC = 1.35 μM

- MDA-MB-231 (breast cancer) : IC = 2.85 μM

- HCT-116 (colon cancer) : IC = 3.04 μM

These results indicate the potential of 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide as an effective anti-cancer agent by targeting both tubulin and STAT3 pathways .

In Vivo Studies

In vivo efficacy studies have shown that related compounds can inhibit tumor growth significantly in xenograft models. For instance, one study reported over 80% inhibition of tumor growth in treated mice compared to controls . This suggests that the compound may be effective in clinical applications for cancer treatment.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Dual-target Inhibitors : A series of benzenesulfonamide derivatives were designed to target both tubulin and STAT3, demonstrating enhanced anti-tumor effects compared to single-target inhibitors. The compound DL14 showed promising results with dual inhibition leading to reduced tumor growth in vivo .

- Resistance Overcoming : Compounds with structural similarities have been reported to overcome multidrug resistance (MDR) in cancer cells. This characteristic is crucial for developing effective therapies against resistant tumors .

Data Summary Table

| Compound | Target | Cell Line | IC (μM) | In Vivo Efficacy |

|---|---|---|---|---|

| DL14 | Tubulin/STAT3 | A549 | 1.35 | >80% Tumor Growth Inhibition |

| DL14 | Tubulin/STAT3 | MDA-MB-231 | 2.85 | >80% Tumor Growth Inhibition |

| DL14 | Tubulin/STAT3 | HCT-116 | 3.04 | >80% Tumor Growth Inhibition |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-methoxy-3-methyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Coupling Reactions: Amide/sulfonamide bond formation between the benzenesulfonyl chloride and the 2-morpholinopyrimidin-5-amine intermediate under anhydrous conditions (e.g., using N,N-diisopropylethylamine as a base in dichloromethane) .

- Morpholine Integration: Introduce the morpholine moiety via nucleophilic substitution on a chloropyrimidine precursor, ensuring stoichiometric control to avoid byproducts .

- Yield Optimization: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Reaction monitoring via TLC or LC-MS is critical to identify optimal termination points .

Basic: Which analytical techniques are most reliable for structural validation of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: and NMR to confirm substitution patterns (e.g., methoxy at C4, methyl at C3) and morpholine integration. Compare chemical shifts with analogous benzenesulfonamide derivatives .

- X-ray Crystallography: Resolve crystal structures to verify stereoelectronic effects of the morpholine-pyrimidine system. Data collection at low temperatures (e.g., 100 K) enhances resolution .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (±5 ppm tolerance) using electrospray ionization (ESI) in positive ion mode .

Advanced: How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., NLRP3 inflammasome or carbonic anhydrase II). Focus on hydrogen bonding between the sulfonamide group and conserved residues (e.g., His94 in CA-II) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties with bioactivity .

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the morpholine-pyrimidine moiety under physiological conditions .

Advanced: How should researchers address contradictions in bioactivity data across assays?

Methodological Answer:

- Assay Validation: Standardize protocols (e.g., ATP levels for cytotoxicity assays, consistent cell lines) to minimize variability. Include positive controls (e.g., acetylated benzenesulfonamides) for cross-comparison .

- Metabolite Screening: Use LC-MS/MS to identify degradation products or phase I metabolites that may interfere with activity readings .

- Statistical Analysis: Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, incubation time). Replicate experiments in triplicate with blinded data analysis .

Advanced: What role do the morpholine and pyrimidine groups play in target selectivity?

Methodological Answer:

- Morpholine Effects: The morpholine oxygen enhances solubility and participates in water-mediated hydrogen bonding with hydrophobic enzyme pockets (e.g., NLRP3’s NACHT domain). Replace with piperidine or thiomorpholine to probe steric vs. electronic contributions .

- Pyrimidine Interactions: The pyrimidine ring engages in π-π stacking with aromatic residues (e.g., Phe327 in CA-II). Fluorine substitution at C5 can alter binding kinetics by modulating electron density .

- Physicochemical Profiling: Measure logP (octanol/water) and polar surface area to correlate lipophilicity with membrane permeability. Use shake-flask assays for experimental logP determination .

Basic: How to design a robust bioanalytical method for quantifying this compound in plasma?

Methodological Answer:

- Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects. Include internal standards (e.g., deuterated analogs) for normalization .

- Chromatography: Use a C18 column (e.g., Zorbax Eclipse Plus) with isocratic elution (60:40 acetonitrile/water + 0.1% formic acid) for baseline separation. Retention time should be ≥2 min to avoid co-elution .

- Validation Parameters: Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per FDA guidelines. Test stability under freeze-thaw cycles and long-term storage (-80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.